molecular formula C30H52O3 B3029956 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate CAS No. 847488-62-4

11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Cat. No.: B3029956
CAS No.: 847488-62-4
M. Wt: 460.7
InChI Key: OLGBEZPVDGIRFI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

A structurally similar compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, has been reported to exhibit significant antagonistic activity againstCandida albicans ATCC 10231 and Aspergillus niger clinical isolate . These are common fungal pathogens, suggesting that the compound may act as an antifungal agent.

Mode of Action

It is known that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate acts as aphenolic antioxidant . This suggests that 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate might also function as an antioxidant, neutralizing harmful free radicals and preventing oxidative damage.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability is reported to be high under standard ambient conditions (room temperature) . Furthermore, the production of a similar compound, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, was optimized at a temperature of 30 °C, agitation of 150 rpm, and pH 8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. One common method is the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with 11-methyldodecanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process . The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
  • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Uniqueness

11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and compatibility with various polymer matrices. This makes it particularly effective as an antioxidant in a wide range of materials .

Properties

IUPAC Name

11-methyldodecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-23(2)17-15-13-11-9-10-12-14-16-20-33-27(31)19-18-24-21-25(29(3,4)5)28(32)26(22-24)30(6,7)8/h21-23,32H,9-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGBEZPVDGIRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847488-62-4
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, isotridecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847488624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, isotridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C13-(branched)-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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